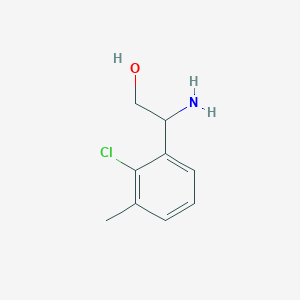
6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminobenzotrifluoride with suitable reagents to form the quinoline ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiolate.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
- 6-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one
- 6-Fluoro-3-(trifluoromethyl)quinolin-2(1H)-one
- 6-Iodo-3-(trifluoromethyl)quinolin-2(1H)-one
Comparison: Compared to its analogs, 6-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can influence the compound’s reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H5BrF3NO |
|---|---|
Peso molecular |
292.05 g/mol |
Nombre IUPAC |
6-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-2-8-5(3-6)4-7(9(16)15-8)10(12,13)14/h1-4H,(H,15,16) |
Clave InChI |
HKHFCCBKWLHPFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)











![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
